molecular formula C26H25N3O5S B12004599 Methyl 2-(4-(dimethylamino)benzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 612078-93-0

Methyl 2-(4-(dimethylamino)benzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12004599
CAS No.: 612078-93-0
M. Wt: 491.6 g/mol
InChI Key: YTPWHERXRHYSNC-XSFVSMFZSA-N
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Description

This compound belongs to the thiazolo[3,2-a]pyrimidine family, a class of heterocyclic systems known for their structural complexity and pharmacological relevance. Its molecular architecture features:

  • Thiazolo[3,2-a]pyrimidine core: A fused bicyclic system combining thiazole and pyrimidine rings, which imparts rigidity and electronic diversity.
  • A 4-(methoxycarbonyl)phenyl group at position 5, introducing ester functionality and steric bulk. A methyl group at position 7 and methoxycarbonyl at position 6, enhancing lipophilicity and influencing molecular packing.

The compound’s synthesis likely involves condensation of a substituted aldehyde (e.g., 4-dimethylaminobenzaldehyde) with a thiouracil precursor in acetic anhydride/sodium acetate, a method analogous to protocols described in and .

Properties

CAS No.

612078-93-0

Molecular Formula

C26H25N3O5S

Molecular Weight

491.6 g/mol

IUPAC Name

methyl (2E)-2-[[4-(dimethylamino)phenyl]methylidene]-5-(4-methoxycarbonylphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C26H25N3O5S/c1-15-21(25(32)34-5)22(17-8-10-18(11-9-17)24(31)33-4)29-23(30)20(35-26(29)27-15)14-16-6-12-19(13-7-16)28(2)3/h6-14,22H,1-5H3/b20-14+

InChI Key

YTPWHERXRHYSNC-XSFVSMFZSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC=C(C=C3)N(C)C)/SC2=N1)C4=CC=C(C=C4)C(=O)OC)C(=O)OC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)N(C)C)SC2=N1)C4=CC=C(C=C4)C(=O)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes::

    Radical Protodeboronation:

    Industrial Production:

Chemical Reactions Analysis

Methoxycarbonyl Groups

  • Hydrolysis : The methoxycarbonyl groups (-COOCH₃) undergo alkaline hydrolysis to form carboxylic acid derivatives under reflux conditions with aqueous NaOH or KOH. This reaction enhances water solubility for biological testing.

  • Transesterification : Reacts with alcohols (e.g., ethanol, isopropanol) in acidic or basic media to yield corresponding esters, enabling structural diversification.

Benzylidene Substituent

  • Knoevenagel Condensation : The α,β-unsaturated ketone system in the benzylidene group participates in cyclocondensation reactions with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) to form fused pyridine or pyrimidine derivatives .

  • Reduction : Selective hydrogenation of the C=N bond using Pd/C or NaBH₄ reduces the benzylidene group to a benzylamine derivative, altering electronic properties .

Thiazolo-Pyrimidine Ring

  • Electrophilic Aromatic Substitution : The electron-rich thiazolo-pyrimidine core undergoes nitration or sulfonation at specific positions under controlled conditions. For example, nitration with HNO₃/H₂SO₄ introduces nitro groups at the 8-position .

  • Oxidation : Treatment with H₂O₂ or mCPBA oxidizes the thiazole sulfur to sulfoxide or sulfone derivatives, modulating ring aromaticity and bioactivity .

Ring-Opening Reactions

  • Acidic Cleavage : Prolonged exposure to HCl or HBr cleaves the thiazolo-pyrimidine ring, yielding open-chain thioamide intermediates that can recyclize under basic conditions .

Biological Interaction-Driven Reactions

The compound exhibits reactivity in biological systems:

  • Enzyme Inhibition : Acts as a competitive inhibitor for kinases (e.g., EGFR, CDK2) by forming hydrogen bonds with catalytic residues (Asp, Lys) and π-π stacking with hydrophobic pockets.

  • Metabolic Modifications : In vitro studies show hepatic cytochrome P450-mediated oxidation of the methyl group at the 7-position to a hydroxymethyl derivative.

Multi-Component Reactions (MCRs)

The compound serves as a precursor in one-pot MCRs:

Reaction TypeReagents/ConditionsProducts FormedReference
Knoevenagel CondensationMalononitrile, Et₃N, CH₃CN, refluxPyrido[2,3-d]thiazolo-pyrimidines
CycloadditionAcetylenedicarboxylate, DMF, 80°CFused tetracyclic adducts

Derivatization Strategies

  • Amide Formation : Reacts with primary amines (e.g., aniline, benzylamine) via carbodiimide-mediated coupling to generate amide derivatives.

  • Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd) converts nitro substituents (if present) to amino groups for further functionalization .

Spectroscopic Characterization

Key techniques used to confirm reaction outcomes:

  • NMR : ¹H/¹³C NMR spectra identify shifts in aromatic protons (δ 7.2–8.1 ppm) and carbonyl carbons (δ 165–170 ppm).

  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., m/z 493.499 for the parent compound).

Stability and Degradation

  • Photodegradation : UV exposure (λ = 254 nm) induces cleavage of the benzylidene group, forming 3-nitrobenzaldehyde and a fragmented thiazolo-pyrimidine.

  • Thermal Decomposition : Decomposes above 250°C via retro-Diels-Alder pathways, releasing CO₂ and dimethylamine .

This compound’s reactivity is central to its applications in medicinal chemistry and materials science. Further studies should explore its catalytic potential and in vivo metabolic pathways.

Scientific Research Applications

Biological Activities

Research indicates that compounds with thiazolo-pyrimidine structures exhibit a range of biological activities, including:

  • Antimicrobial : Effective against various bacterial and fungal strains.
  • Anticancer : Potential to inhibit tumor growth through specific enzyme interactions.
  • Anti-inflammatory : Reduces inflammation by modulating immune responses.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AntimicrobialInhibits cell wall synthesis
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryInhibits pro-inflammatory cytokines

Synthetic Methodologies

The synthesis of methyl 2-(4-(dimethylamino)benzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves several steps:

  • Formation of the Thiazolo-Pyrimidine Core : Utilizing 2-mercaptobenzimidazole as a starting material.
  • Functional Group Modifications : Introducing dimethylamino and methoxycarbonyl groups through nucleophilic substitutions.
  • Purification Techniques : Employing chromatography to isolate the desired compound.

Table 2: Synthetic Routes

StepReaction TypeKey Reagents
Core FormationCyclization2-Mercaptobenzimidazole
FunctionalizationNucleophilic SubstitutionDimethylamine, Methoxycarbonyl
PurificationChromatographySilica gel

Therapeutic Applications

The unique combination of functional groups in this compound positions it as a promising candidate in drug development:

  • Cancer Therapy : Targeting specific pathways involved in tumor progression.
  • Infectious Diseases : Development of new antibiotics based on its antimicrobial properties.

Case Studies and Research Findings

Several studies have explored the efficacy of this compound in various applications:

  • Anticancer Activity : A study demonstrated that derivatives of thiazolo-pyrimidines significantly inhibited the proliferation of cancer cell lines through apoptosis induction mechanisms .
  • Anti-inflammatory Effects : Research highlighted its ability to reduce inflammation markers in animal models, suggesting potential for treating chronic inflammatory diseases .

Mechanism of Action

    Targets and Pathways:

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs.
  • Steric Effects : Bulky substituents (e.g., 2,4,6-trimethoxybenzylidene) induce significant puckering in the pyrimidine ring, as seen in crystallographic studies .

Spectroscopic and Crystallographic Comparisons

NMR Analysis

  • Target Compound: The dimethylamino group (δ ~2.9 ppm for N(CH₃)₂ in ¹H NMR) and methoxycarbonyl (δ ~3.8 ppm for OCH₃) create distinct shifts compared to analogues. Regions A (positions 39–44) and B (29–36) in NMR spectra (as per ) would show unique shifts due to substituent electronic environments .
  • Analogue 11a : Lacks ester groups, resulting in simpler ¹³C NMR profiles (e.g., absence of carbonyl carbons at δ ~165–171 ppm) .

Crystal Packing

  • Target Compound: Anticipated C–H···O hydrogen bonds (similar to ) due to methoxycarbonyl and dimethylamino groups, fostering layered or chain-like packing .
  • Trimethoxy Analogue () : Exhibits bifurcated C–H···O bonds forming c-axis chains, with a flattened boat conformation in the pyrimidine ring .

Biological Activity

Methyl 2-(4-(dimethylamino)benzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate, a complex thiazolo-pyrimidine derivative, has garnered attention for its potential biological activities. This compound features a thiazole ring fused with a pyrimidine structure, which is known to influence various biological pathways.

Chemical Structure

The molecular formula of the compound is C26H25N3O5SC_{26}H_{25}N_{3}O_{5}S, with a molecular weight of 491.57 g/mol. The presence of functional groups such as dimethylamino and methoxycarbonyl enhances its reactivity and potential biological interactions.

Anticancer Properties

Recent studies suggest that compounds in the thiazolo-pyrimidine class exhibit significant anticancer properties. For instance, the compound has been shown to induce apoptosis in cancer cell lines through various mechanisms:

  • Cell Cycle Arrest : The compound targets key regulatory proteins involved in the cell cycle, leading to arrest at specific phases. This effect is particularly noted in breast and lung cancer cell lines.
  • Signaling Pathways : It modulates critical signaling pathways including:
    • Bcl2 Pathway : Inhibition of anti-apoptotic proteins leading to enhanced apoptosis.
    • PI3K/Akt/mTOR Pathway : Suppression of this pathway has been linked to reduced tumor growth and increased sensitivity to chemotherapy agents .

Antimicrobial Activity

The compound also demonstrates antimicrobial activity against various bacterial strains. In vitro studies reveal that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting potential as a therapeutic agent for infectious diseases.

Enzyme Inhibition

The biological activity extends to enzyme inhibition, particularly targeting kinases involved in cancer progression. The compound's structure allows it to bind effectively to ATP-binding sites in kinases, inhibiting their activity and thereby disrupting cancer cell proliferation.

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of similar thiazolo-pyrimidine derivatives. The results indicated that these compounds could reduce tumor size in xenograft models by inducing apoptosis and inhibiting angiogenesis .

Study 2: Antimicrobial Activity

In another investigation, thiazolo-pyrimidine derivatives were screened for antimicrobial properties. The results showed that the compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .

Data Tables

Activity TypeMechanism of ActionReference
AnticancerInduces apoptosis; inhibits PI3K/Akt/mTOR pathway
AntimicrobialInhibits bacterial growth
Enzyme InhibitionBinds to kinase ATP-binding sites

Q & A

Q. What are the standard synthetic routes for preparing thiazolo[3,2-a]pyrimidine derivatives, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via a condensation reaction between a thiouracil precursor (e.g., 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) and a substituted benzaldehyde derivative (e.g., 4-(dimethylamino)benzaldehyde). Key steps include:

  • Refluxing in a mixture of glacial acetic acid and acetic anhydride (1:1 v/v) with sodium acetate as a catalyst for 8–10 hours .
  • Recrystallization from ethyl acetate/ethanol (3:2) to obtain single crystals suitable for X-ray diffraction . Yield optimization (typically 68–78%) depends on the purity of starting materials, reaction time, and solvent ratios .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its packing?

Methodological Answer: Single-crystal X-ray diffraction is the gold standard. The triclinic (P1) or monoclinic space groups are common, with unit cell parameters (e.g., a = 11.7–14.6 Å, b = 14.3–14.6 Å) varying based on substituents . Intermolecular interactions include:

  • C–H···O hydrogen bonds forming chains along the c-axis .
  • π-π stacking between aromatic rings (dihedral angles: 80–85° between thiazolopyrimidine and benzene rings) . Refinement uses riding models for H atoms with isotropic displacement parameters .

Q. What spectroscopic techniques are used to characterize this compound, and how are key functional groups identified?

Methodological Answer:

  • IR Spectroscopy : Peaks at 1,700–1,720 cm⁻¹ confirm carbonyl groups (C=O); 2,200 cm⁻¹ indicates nitrile (CN) if present .
  • NMR Spectroscopy :
  • ¹H NMR: Methyl groups (δ 2.2–2.4 ppm), aromatic protons (δ 6.5–8.0 ppm), and methine (=CH) protons (δ 7.9–8.0 ppm) .
  • ¹³C NMR: Carbonyl carbons (δ 165–171 ppm), aromatic carbons (δ 112–143 ppm) .
    • Mass Spectrometry : Molecular ion peaks (e.g., m/z 386–521) align with calculated molecular weights .

Advanced Research Questions

Q. How do substituents on the benzylidene moiety influence the compound’s conformational stability and bioactivity?

Methodological Answer:

  • Electron-donating groups (e.g., 4-dimethylamino) increase planarity of the benzylidene ring, enhancing π-π interactions and altering dihedral angles (e.g., 80.94° in vs. 84.88° in ) .
  • Bulky substituents (e.g., 2,4,6-trimethoxy) reduce solubility but improve crystallinity, as seen in higher melting points (427–428 K) .
  • Computational modeling (DFT) can predict steric and electronic effects on reactivity .

Q. How can contradictory synthetic yields (e.g., 68% vs. 78%) be resolved when scaling up reactions?

Methodological Answer:

  • Variable Analysis :
  • Purity of sodium acetate (anhydrous vs. hydrated) affects catalytic efficiency .
  • Solvent ratios (acetic acid/anhydride) influence reaction kinetics; excess acetic anhydride accelerates cyclization .
    • Troubleshooting :
  • Monitor reaction progress via TLC (eluent: ethyl acetate/hexane 1:1).
  • Use gradient recrystallization to isolate pure product from byproducts .

Q. What role do intermolecular interactions play in the compound’s solid-state properties, and how can they be manipulated for material science applications?

Methodological Answer:

  • Hydrogen bonding (C–H···O) and π-π stacking dictate crystal packing, influencing mechanical stability and melting points .
  • Co-crystallization with polar solvents (e.g., DMF) introduces additional H-bond donors/acceptors, modifying lattice parameters .
  • Replace methoxy groups with halogens (e.g., F) to enhance dipole-dipole interactions, as seen in .

Q. How does the puckering of the thiazolopyrimidine ring affect its electronic properties and ligand-receptor interactions?

Methodological Answer:

  • Flattened boat conformations (deviation: 0.224 Å from plane) increase conjugation, reducing HOMO-LUMO gaps and enhancing UV-Vis absorption .
  • Docking studies (e.g., AutoDock Vina) correlate ring puckering with binding affinity to biological targets (e.g., kinases) .
  • Substituents at C5 (chiral center) induce asymmetry, critical for enantioselective interactions .

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